Scutellarein 4'-methyl ether
Description
Overview of Flavonoids in Biological and Medicinal Contexts
Flavonoids represent a large and diverse group of natural substances with variable phenolic structures. nih.govcambridge.org Found widely in fruits, vegetables, grains, bark, roots, stems, and flowers, they are key secondary metabolites in plants. nih.govcambridge.orgnih.gov These polyphenolic compounds are responsible for much of the vibrant color in flowering plants and are an integral part of the human diet. nih.govresearchgate.net Structurally, flavonoids share a common benzo-γ-pyrone skeleton. mdpi.com The class of flavonoids is further divided into several subclasses based on their basic structure, including flavones, flavonols, flavanones, isoflavones, flavanols, and anthocyanins. mdpi.com
In biological and medicinal contexts, flavonoids are the subject of extensive research due to their numerous potential health benefits. nih.govcambridge.org They are known to exhibit a multitude of biological activities, such as antioxidant, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. nih.govmdpi.com The antioxidant capacity of flavonoids is a particularly well-described property, stemming from their ability to scavenge free radicals and chelate metal ions, which is influenced by the arrangement and number of hydroxyl groups in their structure. nih.gov This activity helps protect cells from oxidative damage. smolecule.com Research interest in flavonoids has also been driven by observations of their potential role in reducing the risk of chronic diseases. nih.govresearchgate.net As a result, flavonoids are considered indispensable components in a variety of nutraceutical, pharmaceutical, and cosmetic applications. nih.govcambridge.org
Classification and Structural Characteristics of Scutellarein (B1681691) 4'-methyl ether within the Flavone (B191248) Class
Scutellarein 4'-methyl ether is a specific flavonoid compound that belongs to the flavone subclass. ontosight.ainp-mrd.org Flavones are characterized by a backbone structure of 2-phenyl-1-benzopyran-4-one (2-phenylchromen-4-one). Unlike the closely related flavonols, flavones lack a hydroxyl group at the 3-position of the C ring. nih.gov
This compound is structurally a derivative of scutellarein, which is 5,6,7,4'-tetrahydroxyflavone. d-nb.info The key distinguishing feature of this compound is the presence of a methoxy (B1213986) group (-OCH₃) at the 4'-position of the B ring. smolecule.comnp-mrd.org Its formal chemical name is 5,6,7-trihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one. ontosight.ainih.gov This specific methylation pattern influences its chemical properties, such as its hydrophobic nature and solubility, compared to its parent compound, scutellarein. smolecule.comnp-mrd.org
Below is a table detailing the key chemical and structural properties of this compound.
| Property | Value |
| IUPAC Name | 5,6,7-trihydroxy-2-(4-methoxyphenyl)chromen-4-one nih.gov |
| Molecular Formula | C₁₆H₁₂O₆ nih.gov |
| Molecular Weight | 300.26 g/mol nih.gov |
| Class | Flavonoid nih.gov |
| Subclass | Flavone ontosight.ai |
| Key Structural Features | Flavone backbone, Hydroxyl groups at C5, C6, and C7, Methoxy group at C4' np-mrd.org |
Research Trajectory and Scientific Significance of this compound
Compared to more common flavonoids, scientific research on this compound is relatively limited, and it is often described as a lesser-known flavone derivative. smolecule.com However, it has been isolated from a variety of natural sources, which has prompted investigations into its biological activities.
The compound has been identified in several plant species, particularly within the Lamiaceae family, such as in species of Scutellaria (skullcap) and Plectranthus barbatus. smolecule.comresearchgate.net It has also been found in other plants including Caragana conferta, Cephalocereus senilis, Digitalis lanata, Lantana fucata, Leucosceptrum canum, Linaria aeruginea, Saussurea laniceps, Stachys annua, and Tripora divaricata. np-mrd.org In a notable discovery, this compound was isolated from the red marine alga Osmundea pinnatifida, marking the first time it was reported as a metabolite in marine algae. researchgate.netpakbs.org
The scientific significance of this compound lies in its potential biological effects, which are areas of ongoing academic research. In vitro studies have suggested a range of activities, as summarized in the table below.
| Investigated Activity | Research Findings |
| Antioxidant | Limited in vitro studies suggest the compound possesses antioxidant properties and can scavenge free radicals, potentially offering protection against oxidative stress. smolecule.com |
| Anti-inflammatory | Research indicates it may modulate inflammatory pathways. smolecule.com A related compound, Scutellarein, has been shown to reduce inflammatory responses. nih.gov |
| Antiacetylcholinesterase | It has been identified as a potential inhibitor of acetylcholinesterase, an enzyme relevant to neurodegenerative conditions. smolecule.com A glucuronide form has also been studied for this activity. researchgate.net |
| Antimicrobial | A dimethylated ether of scutellarein showed notable antibacterial and antifungal effects. ekb.eg |
| Anti-allergic & Anti-cancer | Literature surveys mention reports of anti-allergic, anti-cancer, and anti-cytotoxic activities in vitro and in vivo. pakbs.org |
While preliminary research points to several potential applications, the scientific community acknowledges that more extensive studies are required to fully understand the properties and significance of this compound. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6,7-trihydroxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-9-4-2-8(3-5-9)12-6-10(17)14-13(22-12)7-11(18)15(19)16(14)20/h2-7,18-20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMMEYCPXZYLAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457727 | |
| Record name | 4H-1-Benzopyran-4-one, 5,6,7-trihydroxy-2-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6563-66-2 | |
| Record name | 4H-1-Benzopyran-4-one, 5,6,7-trihydroxy-2-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Botanical Origins
Distribution in Terrestrial Plant Species, with Emphasis on Scutellaria Genus and Lamiaceae Family
Scutellarein (B1681691) 4'-methyl ether is prominently found within the Lamiaceae (mint) family, with a significant concentration in the genus Scutellaria, commonly known as skullcaps. smolecule.com Research has identified the compound and its derivatives in various species of this genus, including Scutellaria baicalensis, S. repens, and S. przewalskii. bibliotekanauki.pl Further studies have confirmed its presence in the leaves and stems of S. baicalensis, the leaves of Scutellaria altissima, and the entirety of the S. barbara plant.
Beyond the Scutellaria genus, the compound's distribution extends to other members of the Lamiaceae family. It has been isolated from Plectranthus barbatus. smolecule.com Furthermore, glycosides of scutellarein 4'-methyl ether have been identified as major flavonoids in the monotypic genera Teucridium and Tripora, which are classified in the Ajugoideae subfamily of Lamiaceae. nih.gov The compound has also been reported in Leucosceptrum canum. nih.gov
The occurrence of this compound is not limited to the Lamiaceae family. It has also been identified in species from other plant families, such as Lantana fucata (Verbenaceae) and Linaria aeruginea (Scrophulariaceae), indicating a broader, though less concentrated, distribution across the plant kingdom. nih.govscilit.com
Table 1: Terrestrial Plant Sources of this compound
| Family | Genus | Species | Plant Part / Note | Reference(s) |
|---|---|---|---|---|
| Lamiaceae | Scutellaria | S. baicalensis | Leaves, Stems | bibliotekanauki.pl |
| S. repens | - | bibliotekanauki.pl | ||
| S. przewalskii | - | bibliotekanauki.pl | ||
| S. altissima | Leaves | |||
| S. barbara | Whole plant | |||
| Plectranthus | P. barbatus | - | smolecule.com | |
| Teucridium | T. parvifolium | As 7-O-rutinoside | nih.gov | |
| Tripora | T. divaricata | As 7-O-glucuronide | nih.gov | |
| Leucosceptrum | L. canum | - | nih.gov | |
| Verbenaceae | Lantana | L. fucata | - | nih.gov |
| Scrophulariaceae | Linaria | L. aeruginea | - | scilit.com |
Identification in Marine Organisms, Specifically Red Algae
While flavonoids were once considered rare in marine environments, this compound has been definitively isolated from a marine source. pakbs.orgresearchgate.net A phycochemical investigation of the red alga Osmundea pinnatifida, collected from the coast of Pakistan, led to the identification of this flavone (B191248). pakbs.org This discovery marked the first time this compound was reported as a metabolite in marine algae, expanding the known natural sources of this compound beyond the terrestrial sphere. pakbs.orgresearchgate.net Prior to this finding, evidence for flavonoids in seaweed was exceptionally limited. researchgate.net
Table 2: Marine Sources of this compound
| Phylum | Class | Family | Genus | Species | Reference(s) |
|---|---|---|---|---|---|
| Rhodophyta | Florideophyceae | Rhodomelaceae | Osmundea | O. pinnatifida | pakbs.orgresearchgate.net |
Phytochemical Variation and Chemotaxonomic Implications across Plant Sources
The presence and form of this compound vary significantly across different plant species and even within different organs of the same plant, which has important implications for chemotaxonomy (the classification of plants based on their chemical constituents).
In the Lamiaceae family, the compound often occurs as a glycoside, meaning it is attached to a sugar molecule. For instance, Teucridium parvifolium contains this compound 7-O-rutinoside, while Tripora divaricata contains the rare this compound 7-O-glucuronide. nih.gov The presence of these specific glycosides has been proposed as a taxonomic marker for the tribe Ajugoideae, helping to delineate relationships within this subfamily. nih.gov
Metabolite profiling in seven Scutellaria species revealed distinct organ-specific accumulation patterns. The study found that 4'-hydroxyflavones, the class to which scutellarein belongs, are exclusively accumulated in the aerial parts (stems and leaves), while the roots of most of these species produce only 4'-deoxyflavones. biorxiv.org This differentiation in flavone profiles between roots and aerial tissues highlights significant phytochemical variation within a single plant.
The distribution of this compound across different plant families also holds chemotaxonomic value. Its presence in both the Lamiaceae and Verbenaceae families is noteworthy, as genera like Teucridium and Tripora were formerly placed in Verbenaceae before being reclassified into Lamiaceae. nih.govnih.gov The shared presence of this compound could suggest an evolutionary link between these families. Its identification in the more distantly related Scrophulariaceae family further complicates the chemotaxonomic picture, suggesting that the biosynthetic pathways for this compound may be more widespread than previously thought. scilit.com The use of flavonoid profiles, including the presence of this compound, serves as a powerful tool for establishing chemical barcodes to aid in the classification and authentication of plant species. bibliotekanauki.pl
Biosynthesis and Endogenous Metabolic Transformations
Elucidation of Biosynthetic Pathways Leading to Flavone (B191248) Methylation
The biosynthesis of Scutellarein (B1681691) 4'-methyl ether, a methylated flavone, originates from the general phenylpropanoid pathway, a fundamental route in plant secondary metabolism. nih.gov The process commences with the amino acid L-phenylalanine, which undergoes a series of enzymatic reactions to form naringenin (B18129), a key flavanone (B1672756) intermediate. nih.gov In plants like Scutellaria baicalensis, naringenin serves as the direct precursor for the synthesis of scutellarein. nih.gov
The conversion of naringenin to scutellarein involves oxidation steps. Subsequently, the crucial step in the formation of Scutellarein 4'-methyl ether is the specific methylation of the hydroxyl group at the 4'-position of the scutellarein backbone. This methylation is a common modification in flavonoid biosynthesis that alters the compound's chemical properties, such as solubility and stability. nih.gov
The pathway can be summarized as follows:
Phenylpropanoid Pathway : L-phenylalanine is converted through multiple steps into 4-coumaroyl-CoA.
Chalcone (B49325) Synthesis : Chalcone synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
Isomerization : Chalcone isomerase (CHI) then converts naringenin chalcone into the flavanone naringenin. nih.gov
Oxidation : Naringenin is oxidized to form the flavone scutellarein. nih.gov
Methylation : Finally, a methyl group is transferred to the 4'-hydroxyl group of scutellarein to yield this compound. smolecule.com
Enzymatic Methylation Processes: Role of Flavonoid O-Methyltransferases (FOMTs)
The specific methylation of flavonoids is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). maxapress.com In the case of this compound, Flavonoid 4'-O-methyltransferases (F4'OMTs) are primarily responsible for this reaction. smolecule.com These enzymes facilitate the transfer of a methyl group from the donor molecule, S-adenosyl-L-methionine (SAM), to the 4'-hydroxyl group of the flavonoid substrate. nih.govsmolecule.com
Flavonoid O-methyltransferases (FOMTs) are categorized into different classes based on their structure and cation dependency. mdpi.com The OMTs involved in flavonoid methylation, including F4'OMTs, typically belong to a class of Mg2+-independent enzymes. nih.govsmolecule.com Research in sweet basil (Ocimum basilicum) has identified several F4'OMTs with distinct substrate preferences and product specificities, highlighting the metabolic flexibility that gives rise to a diversity of methylated flavones. nih.gov For example, some FOMTs can perform both 6- and 4'-O-methylations on scutellarein, producing both hispidulin (B1673257) and scutellarein-4'-methyl ether, respectively. nih.gov This indicates that subtle changes in the enzyme's amino acid sequence can lead to significant functional differentiation and regioselectivity. nih.gov
| Enzyme Class | Function | Methyl Donor | Cation Dependency | Example Substrate | Example Product |
|---|---|---|---|---|---|
| Flavonoid O-Methyltransferase (FOMT) | Catalyzes the transfer of a methyl group to a hydroxyl group on a flavonoid. | S-adenosyl-L-methionine (SAM) | Generally independent | Scutellarein | This compound |
| Flavonoid 4'-O-methyltransferase (F4'OMT) | Specifically catalyzes methylation at the 4'-position of the B-ring. | S-adenosyl-L-methionine (SAM) | Independent | Scutellarein | This compound |
In Vivo Metabolite Formation: Glucuronidation and Sulfation
Following its biosynthesis or absorption in the body, this compound can undergo further metabolic transformations, primarily through phase II detoxification pathways such as glucuronidation and sulfation. These processes increase the water solubility of the compound, facilitating its excretion.
Glucuronidation involves the attachment of a glucuronic acid moiety to a hydroxyl group on the flavonoid structure. For this compound, this can occur at the remaining free hydroxyl groups. Evidence for this metabolic route is the identification of metabolites like this compound 7-glucuronide. Similarly, Isothis compound 8-glucuronide has also been identified, indicating that glucuronidation can occur at different positions. nih.gov
Sulfation is another key metabolic pathway where a sulfonate group is added to a hydroxyl group. While direct evidence for the sulfation of this compound is less documented, the existence of a sulfated glucuronide metabolite, Isothis compound 8-(2''-sulfatoglucuronide), suggests that sulfation processes are also involved in its metabolism. nih.gov It is a common pathway for flavonoids in general. researchgate.net
| Metabolite Name | Metabolic Process | Position of Conjugation |
|---|---|---|
| This compound 7-glucuronide | Glucuronidation | C-7 hydroxyl group |
| Isothis compound 8-glucuronide | Glucuronidation | C-8 hydroxyl group |
| Isothis compound 8-(2''-sulfatoglucuronide) | Glucuronidation and Sulfation | C-8 hydroxyl group (glucuronide), with sulfate (B86663) on the glucuronide moiety |
Relationship to Parent Compound Scutellarein and its Glucuronide Scutellarin
This compound is intrinsically linked to its parent compound, scutellarein, and scutellarein's naturally occurring glucuronide, scutellarin. researchgate.net Scutellarin, which is scutellarein-7-O-glucuronide, is a major active component found in medicinal herbs like Erigeron breviscapus. frontiersin.orgresearchgate.net
Pharmacokinetic studies have demonstrated that scutellarin often acts as a prodrug. researchgate.net Due to its poor absorption, scutellarin is readily hydrolyzed in vivo, likely by gut microflora, to its aglycone form, scutellarein. researchgate.netnih.gov Scutellarein is then more easily absorbed into the bloodstream. researchgate.net
Once absorbed, scutellarein becomes the substrate for further metabolic modifications, including methylation. researchgate.net The enzymatic methylation of scutellarein at the 4'-position yields this compound. Therefore, the metabolic pathway can be viewed as a sequential conversion:
Scutellarin → Scutellarein → this compound
This relationship highlights that the biological activity observed after the administration of scutellarin may be attributable, at least in part, to its metabolites, including scutellarein and its subsequent methylated forms like this compound. researchgate.net
Synthetic Methodologies and Chemical Derivatization
Strategies for the Chemical Synthesis of Scutellarein (B1681691) 4'-methyl ether and Related Methylated Flavones
The synthesis of Scutellarein 4'-methyl ether and other partially methylated flavones is a focal point of chemical research due to the enhanced bioavailability and metabolic stability that methylation often confers upon flavonoid structures. xiahepublishing.comnih.gov While these compounds are present in nature, their concentration is often low, necessitating efficient chemical and biological synthesis methods for further study. nih.gov
General strategies for constructing the core flavone (B191248) structure can be adapted for methylated variants. Established methods include:
Baker–Venkataraman Reaction : A common pathway for forming the flavone backbone. mdpi.com
Kostanecki Reaction : This method combines an o-hydroxyaryl ketone with an aromatic acid anhydride and its salt to produce flavones. mdpi.com
Mentzer Pyrone Process : Involves the reaction of a phenol and a β-ketoester, often conducted at high temperatures or under microwave irradiation. mdpi.com
A more targeted approach for producing this compound involves the selective methylation of its precursor, scutellarein. This can be achieved through direct methylation using reagents like dimethyl sulfate (B86663) or methyl iodide. However, achieving regioselectivity (methylation at a specific hydroxyl group) can be challenging due to the multiple hydroxyl groups present on the scutellarein molecule. nih.gov Therefore, a more refined strategy employs protecting groups to shield certain hydroxyls while leaving the target 4'-hydroxyl group available for methylation. researchgate.net
Bio-inspired syntheses, which mimic natural biosynthetic pathways, represent another advanced strategy. These methods often utilize chalcones as key intermediates, which then undergo cyclization to form the flavonoid core. xiahepublishing.comnih.gov Taking cues from nature, these eco-friendly approaches can be tailored to produce specific partially alkylated flavonoids. xiahepublishing.com For instance, palladium(II)-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones has been developed as a versatile route to synthesize a variety of flavones. nih.gov
Design and Synthesis of Derivatives for Structure-Activity Relationship Studies
The chemical structure of this compound and related flavonoids is frequently modified to investigate structure-activity relationships (SAR). The goal of these studies is to understand how specific functional groups influence the biological activity of the molecule, leading to the design of derivatives with improved potency, selectivity, or pharmacokinetic properties. chemrxiv.org Alkylation of hydroxyl groups is a key strategy known to increase bioavailability and metabolic stability. xiahepublishing.com
Scutellarein itself is a metabolite of Scutellarin, and is further metabolized into methylated forms in the body. researchgate.netmdpi.comresearchgate.net This metabolic pathway suggests that synthesized analogues with specific methylation patterns could be more stable and possess higher bioavailability than the parent compounds. researchgate.net For example, derivatives of scutellarein have been designed and synthesized to explore their potential as antiarrhythmic agents. researchgate.net
Computational methods are also employed in the design phase. In one study, derivatives of scutellarein were designed to target triple-negative breast cancer. biorxiv.org By substituting different positions on the scutellarein scaffold with functional groups such as a benzene ring, a methoxy (B1213986) group (–OCH3), or an amino-alcohol group (–NH-CH2-CH2-OH), researchers aimed to identify how these modifications impact the compound's pharmacological activity. biorxiv.org Such studies are crucial for developing SAR models that can guide the synthesis of more effective therapeutic agents. chemrxiv.org
Biological Activities and Molecular Mechanistic Investigations
Anticancer and Chemopreventive Potential
Scutellarein (B1681691) 4'-methyl ether has demonstrated notable anticancer and chemopreventive properties through various mechanisms of action. blrcl.orgblrcl.org These include the ability to halt the proliferation of cancer cells, induce programmed cell death, and exert cytotoxic effects on a range of cancer cell lines. blrcl.orgblrcl.org
A key aspect of the anticancer potential of Scutellarein 4'-methyl ether lies in its ability to inhibit the proliferation of cancer cells and induce cell cycle arrest. blrcl.org By interfering with the cell cycle, this compound can effectively stop the uncontrolled division of malignant cells. blrcl.org
Studies have shown that this compound can induce cell cycle arrest at the G2/M phase in various cancer cell lines. jbtr.or.krmdpi.com This is achieved by modulating the expression of key regulatory proteins. For instance, in Hep3B hepatocellular carcinoma cells, it has been observed to inhibit the expression of Cdc25C, cdk1, and Cyclin B1, all of which are crucial for the G2/M transition. mdpi.com A similar G2/M phase arrest has been noted in SNU484 gastric cancer cells. jbtr.or.kr In lung cancer cells (A549 and H1299), treatment with this flavonoid also leads to cell cycle arrest. nih.gov
The inhibition of proliferation is not limited to a single type of cancer. Research has indicated its efficacy against human fibrosarcoma cells (HT1080), where it significantly suppresses the proliferation rate. nih.gov Furthermore, it has demonstrated a dose-dependent cytotoxic effect on HepG2 and Huh-7 liver cancer cells, leading to G2/M phase arrest. blrcl.org This broad-spectrum antiproliferative activity underscores its potential as a chemopreventive agent. blrcl.orgblrcl.org
Effects of this compound on Cell Cycle Progression
| Cell Line | Cancer Type | Observed Effect | Key Molecular Targets |
|---|---|---|---|
| Hep3B | Hepatocellular Carcinoma | G2/M Phase Arrest | Cdc25C, cdk1, Cyclin B1 |
| SNU484 | Gastric Cancer | G2/M Phase Arrest | Not specified |
| A549 | Lung Cancer | Cell Cycle Arrest | Not specified |
| H1299 | Lung Cancer | Cell Cycle Arrest | Not specified |
| HT1080 | Fibrosarcoma | Suppressed Proliferation | Not specified |
| HepG2 | Hepatocellular Carcinoma | G2/M Phase Arrest | Not specified |
| Huh-7 | Hepatocellular Carcinoma | G2/M Phase Arrest | Not specified |
Beyond halting cell proliferation, this compound is also capable of inducing apoptosis, or programmed cell death, in cancer cells. blrcl.orgnih.gov This is a critical mechanism for eliminating malignant cells from the body. nih.gov The induction of apoptosis by this compound often involves the activation of caspase cascades, which are central to the execution of the apoptotic process. blrcl.org
Research indicates that this compound can trigger both extrinsic and intrinsic apoptotic pathways. jbtr.or.krmdpi.com The extrinsic pathway is initiated through the activation of death receptors on the cell surface. jbtr.or.kr In Hep3B cells, for instance, treatment with this flavonoid increased the expression of Fas and Fas ligand (FasL), leading to the activation of caspase-8 and caspase-3. mdpi.com In contrast, studies on the same cell line suggest that it does not significantly engage the intrinsic, or mitochondrial, pathway, as evidenced by a lack of change in Bax and Bcl-xL protein levels and mitochondrial membrane potential. mdpi.comresearchgate.net
However, in other cancer cell types, the intrinsic pathway appears to be involved. In human colon cancer cells (HCT116), this compound extracted from Scutellaria barbata was found to induce the mitochondrial apoptotic pathway, accompanied by an overproduction of reactive oxygen species (ROS). jbtr.or.kr This suggests that the specific apoptotic pathway activated may be dependent on the cancer cell type. jbtr.or.kr
Apoptotic Pathways Activated by this compound
| Cell Line | Cancer Type | Apoptotic Pathway | Key Molecular Events |
|---|---|---|---|
| Hep3B | Hepatocellular Carcinoma | Extrinsic | Increased Fas/FasL, activation of caspase-8 and -3 |
| HCT116 | Colon Cancer | Intrinsic (Mitochondrial) | ROS overproduction |
| HT1080 | Fibrosarcoma | General Apoptosis | Suppression of cell proliferation |
| A549 | Lung Cancer | General Apoptosis | Triggered cell apoptosis |
| H1299 | Lung Cancer | General Apoptosis | Triggered cell apoptosis |
The anticancer effects of this compound have been documented in several specific cancer cell lines, highlighting its potential for targeted therapies.
In the human liver cancer cell line HepG2 , this compound has been shown to inhibit cell growth. blrcl.org Studies on Scutellarein tetramethyl ether, a related compound, also demonstrated effective inhibition of HepG2 cell growth with an IC50 value of 20.08 μg/mL. medchemexpress.com Furthermore, research on HepG2 cells has explored the protective effects of related ether compounds against oxidative stress, a factor often implicated in cancer development. nih.gov
For the human lung cancer cell line A549 , this compound has been found to suppress migration and colony formation, induce cell cycle arrest, and trigger apoptosis. nih.gov Mechanistic studies have revealed that its effects in lung cancer cells are also linked to the downregulation of the glutamine metabolic pathway. nih.gov It achieves this by reducing the expression of key glutamine transporters, ASCT2 and LAT1, as well as the enzyme glutaminase (B10826351) (GLS1). nih.gov
The table below summarizes the observed effects on these specific cell lines.
Summary of Effects on Specific Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings |
|---|---|---|
| HepG2 | Hepatocellular Carcinoma | Inhibition of cell growth. blrcl.org |
| A549 | Lung Cancer | Suppression of migration and colony formation, induction of cell cycle arrest and apoptosis, downregulation of glutamine metabolism. nih.gov |
Other Pharmacological Properties
In addition to its anticancer potential, this compound exhibits other pharmacological properties that contribute to its therapeutic profile.
Research has indicated that this compound possesses anti-allergic properties. smolecule.com While detailed mechanistic studies are somewhat limited compared to its anticancer effects, the available evidence suggests its potential in modulating allergic reactions. Flavonoids, as a class of compounds, are known for their anti-inflammatory and anti-allergic activities, and this compound appears to share these characteristics. jbtr.or.kr
The antibacterial activity of this compound has also been investigated. One study examining the hydroethanolic extract of Fridericia chica leaves, which contains scutellarein, found that the extract exhibited good antibacterial effects against Streptococcus pyogenes and Staphylococcus aureus, and moderate activity against Staphylococcus epidermidis, Pseudomonas aeruginosa, and Salmonella typhimurium. nih.gov However, in this particular study, isolated scutellarein itself did not show activity against the tested bacteria. nih.gov In contrast, Scutellarein tetramethyl ether has been reported to have antibacterial activity, suggesting that the methylation pattern of the flavonoid is crucial for this effect. medchemexpress.com
Pro-coagulant Mechanisms
There is currently no available scientific literature that investigates or establishes the pro-coagulant mechanisms of this compound.
Acetylcholinesterase Inhibitory Activity
There is currently no available scientific literature that investigates or establishes the acetylcholinesterase inhibitory activity of this compound.
Structure Activity Relationship Sar Profiling
Correlation Between Methylation Patterns and Biological Activity
The biological activity of scutellarein (B1681691) derivatives is significantly influenced by the degree and position of methylation on the flavonoid backbone. Methylation, the addition of a methyl group, can alter a compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affects its bioavailability and interaction with biological targets.
Research indicates that methylation can, in some instances, enhance the bioactivity of flavonoids. For example, the fully methylated derivative of scutellarein, 5,6,7,4'-tetramethoxyflavone (tetramethylscutellarein), has demonstrated anti-inflammatory and moderate cytotoxic activities. This suggests that the conversion of hydroxyl groups to methoxy (B1213986) groups can be a viable strategy for modulating the pharmacological profile of scutellarein.
The position of methylation is also a critical determinant of biological function. For instance, scutellarein-7-methyl ether has been identified as an effective substrate for certain enzymes, highlighting how methylation at a specific site can influence molecular recognition and processing. While comprehensive comparative studies on all possible methyl ether isomers of scutellarein are not extensively available, the existing evidence underscores that the pattern of methylation is a key factor in defining the therapeutic potential of these compounds. The presence and location of methyl groups can fine-tune the molecule's interaction with specific enzymes or receptors, leading to varied biological outcomes.
Influence of Hydroxyl and Methoxy Group Positions on Pharmacological Effects
Structure-activity relationship (SAR) studies on flavones have provided general principles that are applicable to scutellarein 4'-methyl ether. For instance, the presence of hydroxyl groups at the C3' and C4' positions on the B-ring is often associated with enhanced anti-inflammatory activity. Conversely, the introduction of a methoxy group at the C4' position, as seen in this compound, has been suggested to sometimes attenuate these effects.
However, the influence of methoxylation is not always straightforward and can be context-dependent. Some studies indicate that a methoxy group at the C4' position may actually contribute to increased inhibitory activity against certain enzymes, such as cyclooxygenase-2 (COX-2), a key player in inflammation. This highlights the nuanced role of methoxy groups, where they can either diminish or enhance activity depending on the specific biological target and the surrounding molecular landscape.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for this compound and its methylated analogs are not widely documented, broader QSAR studies on flavonoids provide valuable insights into the structural features governing their activities.
These models often utilize a range of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic properties, hydrophobicity, and steric features. For flavonoids, QSAR studies have been instrumental in elucidating the structural requirements for anticancer and anti-inflammatory effects.
For instance, QSAR models developed for the anti-inflammatory activity of flavonoids have highlighted the importance of specific substitutions. One such model suggested that the presence of a methoxy group at the C4' position could enhance the inhibition of COX-2 mRNA expression, providing a theoretical basis for the anti-inflammatory potential of this compound.
Analytical Methodologies for Research and Characterization
Advanced Extraction and Purification Protocols from Natural Sources
Scutellarein (B1681691) 4'-methyl ether has been successfully isolated from various plant and marine sources, including the leaves of Linaria aeruginea and the red alga Osmundea pinnatifida. scilit.compakbs.org The extraction and purification process is a multi-step protocol designed to separate the target flavonoid from a complex mixture of other secondary metabolites.
A representative protocol involves the following stages:
Initial Extraction: The process typically begins with the extraction of the raw biological material (e.g., freshly crushed parts of O. pinnatifida) using a solvent like ethanol (B145695) (EtOH). pakbs.org
Solvent Partitioning: The crude ethanol extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common sequence involves fractionation with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (CH2Cl2), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). pakbs.org Scutellarein 4'-methyl ether is often enriched in the butanol fraction.
Column Chromatography (CC): The enriched fraction undergoes multiple rounds of column chromatography for further purification. A variety of stationary phases are employed, including Diaion HP-20, polyamide, and silica (B1680970) gel. pakbs.org Elution is performed using gradient solvent systems, such as water-methanol (H2O-MeOH) mixtures, to progressively separate the compounds. pakbs.org
Final Purification: The final step often involves a refined chromatographic method, such as further column chromatography with a specific solvent system (e.g., Chloroform/Methanol/Water), to yield the pure compound. pakbs.org
This systematic approach of solvent extraction followed by sequential column chromatography is crucial for obtaining this compound with the high degree of purity required for spectroscopic analysis and biological assays.
Spectroscopic Techniques for Structural Elucidation
Once purified, the definitive identification and structural elucidation of this compound are accomplished using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HMQC, HMBC) experiments are paramount for determining the precise molecular structure. pakbs.orgtubitak.gov.tr ¹H NMR helps to identify the protons on the flavonoid skeleton and their relationships, while ¹³C NMR identifies the number and type of carbon atoms. pakbs.orgnih.gov 2D NMR techniques establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirmation of the connectivity of the atoms, including the placement of the three hydroxyl groups and the 4'-methoxy group. tubitak.gov.tr
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-EIMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₆H₁₂O₆. pakbs.org Tandem MS (MS/MS) experiments, often coupled with liquid chromatography, are used to study the fragmentation patterns of the molecule. This provides further structural confirmation by identifying characteristic fragment ions resulting from the cleavage of the flavonoid core. nih.gov
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy is a standard technique for analyzing flavonoids. The UV spectrum of this compound, like other flavones, exhibits characteristic absorption bands that provide information about the oxygenation pattern of the aromatic rings.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands corresponding to hydroxyl (-OH), aromatic carbon-hydrogen (Ar C-H), and carbonyl (C=O) groups. pakbs.org
| Technique | Parameter | Observed Data/Value | Reference |
|---|---|---|---|
| Mass Spectrometry | Molecular Formula | C₁₆H₁₂O₆ | pakbs.orgnih.gov |
| Precursor Ion [M+H]⁺ (m/z) | 300.27 (HR-EIMS), 301.0707 (LC-ESI-QTOF) | pakbs.orgnih.gov | |
| Infrared (IR) Spectroscopy | Hydroxyl (-OH) stretch (cm⁻¹) | 3418 | pakbs.org |
| Aromatic (Ar C-H) stretch (cm⁻¹) | 2923 | pakbs.org | |
| Carbonyl (C=O) stretch (cm⁻¹) | 1738 | pakbs.org | |
| NMR Spectroscopy | Methods Used | ¹H NMR, ¹³C NMR, COSY, HMBC | pakbs.orgtubitak.gov.tr |
Chromatographic Separation Methods
Chromatography is the cornerstone of both the isolation and analysis of this compound. A range of techniques are employed, each suited for different scales and purposes.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most widely used analytical techniques for the separation, identification, and quantification of flavonoids from complex mixtures, such as plant extracts. bibliotekanauki.pl These methods offer high resolution and sensitivity. Reversed-phase (RP) columns, such as C18, are commonly used with mobile phases consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol.
Gas Chromatography (GC): While less common for non-volatile flavonoids in their native form, GC can be used for the analysis of derivatized, more volatile forms of the compound. bibliotekanauki.pl
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used for the initial screening of extracts and for monitoring the progress of purification by column chromatography. pakbs.org Precoated silica gel plates are typically used, and the separated compounds are visualized under UV light or by using a spraying reagent. pakbs.org
Column Chromatography (CC): As described in the extraction section, CC is the primary method for the preparative-scale purification of this compound from natural source extracts. pakbs.org
Sophisticated Detection Systems
To achieve high sensitivity and specificity in analysis, modern chromatographic systems are coupled with sophisticated detectors.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and highly specific detection technique. bibliotekanauki.pl A liquid chromatograph (HPLC or UPLC) separates the components of a mixture, which are then ionized and analyzed by a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument). nih.govbibliotekanauki.pl This method allows for the confident identification and precise quantification of this compound even at very low concentrations in complex biological matrices. The use of techniques like multiple reaction monitoring (MRM) provides exceptional selectivity.
Fluorescence Detection: Although not specifically documented for this compound in the provided sources, fluorescence detection is a viable option for some flavonoids. The inherent aromatic structure of the flavonoid core can exhibit natural fluorescence, which allows for highly sensitive detection when coupled with HPLC, often with lower interference from co-eluting non-fluorescent compounds.
In Vitro Cellular and Biochemical Assay Platforms
To investigate the biological activity of this compound, a variety of in vitro assays are employed. These platforms allow researchers to study the compound's effects at the molecular and cellular level. This compound has been reported to possess anti-allergic, anti-cancer, and anti-cytotoxic activities in vitro. pakbs.org
Kinase Assays: These biochemical assays are used to determine if a compound can inhibit or activate the activity of specific protein kinases, which are critical enzymes in cellular signaling pathways. For instance, studies on the parent compound, scutellarein, have involved the analysis of proteins like PIK3CB, a catalytic subunit of a phosphatidylinositol 3-kinase, indicating that kinase assays are a relevant platform for probing the mechanism of action of this class of flavonoids. researchgate.net
Luciferase Reporter Gene Assays: These are widely used cell-based assays to study the effect of a compound on gene expression and cell signaling pathways. springernature.com In this system, a gene for the light-producing enzyme luciferase is placed under the control of a specific promoter of interest. springernature.compromega.com An increase or decrease in light production after treating the cells with this compound would indicate that the compound modulates the activity of that specific signaling pathway. This is a powerful tool for identifying the molecular targets of the compound. springernature.com
Molecular Biological Approaches
To understand how this compound affects cellular function at the genetic and protein levels, researchers utilize key molecular biology techniques.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This technique is used to measure changes in gene expression. By quantifying the levels of specific messenger RNA (mRNA), researchers can determine if the compound upregulates or downregulates the transcription of target genes. For example, quantitative RT-PCR has been used in studies of the parent compound scutellarein to analyze its effect on factors within the oxidant/antioxidant system. researchgate.net
Immunoblotting (Western Blot): This method is used to detect and quantify specific proteins in a cell or tissue sample. Following treatment with a compound, cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to a target protein. researchgate.net This technique can confirm whether changes in gene expression observed by RT-PCR translate to changes in protein levels. Western blot analysis has been used to confirm that scutellarein treatment in gastric cancer cells leads to decreased expression of proteins such as OFD1, VCL, and PIK3CB. researchgate.net
Application of In Vitro, Ex Vivo, and In Vivo Experimental Models
A comprehensive understanding of the biological effects of this compound requires a multi-tiered approach using different experimental models.
In Vitro Models: These models involve the use of living components outside of a whole organism, primarily cell cultures. Human cancer cell lines, such as AGS and SNU484 gastric cancer cells, have been used as in vitro models to study the anticancer effects of the parent compound scutellarein. researchgate.net These models are essential for initial screening, dose-response studies, and mechanistic investigations.
Ex Vivo Models: Ex vivo studies are conducted on tissues or organs that have been removed from an organism. While specific ex vivo models for this compound were not detailed in the search results, this approach could involve treating isolated tissues (e.g., arterial rings, skin sections, or organ slices) with the compound to study its physiological or pathological effects in a more complex, multi-cellular environment than cell culture.
Chemotaxonomic and Ecological Relevance
Scutellarein (B1681691) 4'-methyl ether Glycosides as Chemotaxonomic Markers
Flavonoids, a class of polyphenolic secondary metabolites, are widely distributed throughout the plant kingdom and serve as valuable tools in chemotaxonomy, the classification of plants based on their chemical constituents. rheedea.inlupinepublishers.comscirp.org The structural diversity and distribution patterns of these compounds, including flavones, flavonols, and their glycosides, can provide distinctive chemical fingerprints for specific plant taxa, aiding in phylogenetic studies. rheedea.inresearchgate.net The ease of detection and characterization of flavonoids makes them particularly suitable as chemotaxonomic markers. rheedea.in
Within this context, Scutellarein 4'-methyl ether and its glycosidic derivatives have proven to be significant taxonomic markers, particularly within the Lamiaceae family. nih.gov A study of the flavonoid profiles of Teucridium and Tripora, two genera formerly placed in Verbenaceae but now classified in the Ajugoideae subfamily of Lamiaceae, revealed that their major flavonoids were glycosides of this compound. nih.gov This chemical evidence supports their placement within the Lamiaceae.
Specific glycosides of this compound have been identified as characteristic markers for these genera. For instance, the novel flavone (B191248) glycoside, this compound 7-O-rutinoside, was isolated from Teucridium parvifolium. nih.gov In contrast, Tripora divaricata was found to contain the rare this compound 7-O-glucuronide, a compound previously reported only in the related genus Clerodendron. nih.gov The presence of these specific glycosides highlights their potential as distinguishing markers for the Ajugoideae tribe. nih.gov Similarly, Scutellarein-methyl ether and its O-neohesperidoside derivative have been noted in chemotaxonomic analyses of the genus Scutellaria, further cementing the role of these compounds as markers within the Lamiaceae family. bibliotekanauki.pl
The distribution of this compound and its derivatives extends to other plant families and even other domains of life, indicating its widespread, yet taxonomically significant, occurrence.
Table 1: Distribution of this compound and its Glycosides in Various Organisms
| Compound | Organism | Family/Group | Source |
| This compound 7-O-rutinoside | Teucridium parvifolium | Lamiaceae | nih.gov |
| This compound 7-O-glucuronide | Tripora divaricata | Lamiaceae | nih.gov |
| Scutellarein-methyl ether O-neohesperidoside | Scutellaria species | Lamiaceae | bibliotekanauki.pl |
| This compound | Linaria aeruginea | Scrophulariaceae | scilit.com |
| This compound | Leucosceptrum canum | Lamiaceae | nih.gov |
| This compound | Lantana fucata | Verbenaceae | nih.gov |
| This compound | Osmundea pinnatifida | Rhodophyta (Red Algae) | pakbs.org |
Ecological Roles within Plant Metabolomics and Environmental Interactions
Flavonoids are key components of a plant's defense system against a multitude of environmental challenges. nih.govresearchgate.net The methylation of flavonoids, which produces compounds like this compound, is a crucial modification that enhances their biological function. nih.govmaxapress.commaxapress.com This chemical alteration can increase the stability, hydrophobicity, and membrane transport capacity of the flavonoid, thereby improving its bioavailability and effectiveness in stress response. nih.govmaxapress.commaxapress.com
Methylated flavonoids play a significant role in defending plants against biotic stresses such as fungal pathogens and insect herbivores. nih.govproquest.com Research has shown that O-methylated flavonoids accumulate in plants like maize when challenged with necrotrophic fungi, acting as antimicrobial agents to inhibit pathogen growth. nih.gov These compounds add plasticity to the plant's response to environmental threats. nih.gov In wheat, methylated flavones have been implicated in inhibiting fungus growth. proquest.com The function of flavonoids as defense compounds extends to influencing insect behavior, growth, and feeding. researchgate.net
In addition to biotic defense, methylated flavonoids are integral to a plant's ability to tolerate abiotic stresses. maxapress.commaxapress.comproquest.com They provide protection against harmful ultraviolet (UV) radiation, a critical function for plants in exposed environments. nih.govproquest.com Furthermore, these compounds contribute to tolerance against temperature extremes, including both cold and frost resistance, as well as drought. maxapress.commaxapress.comproquest.com The antioxidant properties of flavonoids are also central to their protective functions, as they help mitigate oxidative damage caused by various environmental stressors. researchgate.netnih.gov The production of these specialized metabolites is a key strategy for plants to adapt and survive in fluctuating and often harsh environmental conditions. nih.gov
Table 2: Ecological Functions of Methylated Flavonoids in Plants
| Ecological Role | Stress Type | Specific Function | Source |
| Antifungal Defense | Biotic | Inhibit the growth of fungal pathogens. | nih.govproquest.com |
| Antimicrobial Activity | Biotic | Defend against various pathogenic microbes. | researchgate.netnih.gov |
| Herbivore Deterrence | Biotic | Influence insect behavior, feeding, and growth. | researchgate.net |
| UV Radiation Protection | Abiotic | Shield plants from the damaging effects of UV light. | nih.govmaxapress.commaxapress.comproquest.com |
| Temperature Stress Tolerance | Abiotic | Protect against cold temperatures and frost. | maxapress.commaxapress.comproquest.com |
| Drought Tolerance | Abiotic | Aid in plant survival during water-scarce conditions. | maxapress.commaxapress.com |
| Antioxidant Activity | Abiotic/Biotic | Mitigate oxidative stress from various environmental pressures. | researchgate.netnih.gov |
Translational Research and Future Scientific Directions
Addressing Challenges in Bioavailability for Therapeutic Applications
A significant hurdle in the clinical application of many flavonoid compounds, including likely Scutellarein (B1681691) 4'-methyl ether, is their limited oral bioavailability. researchgate.netresearchgate.net This is often attributed to poor aqueous solubility and extensive first-pass metabolism in the gut and liver. researchgate.net While direct research on the bioavailability of Scutellarein 4'-methyl ether is not extensively documented, the challenges faced by its parent compound, scutellarin, which has an absolute oral bioavailability of about 0.40% in beagle dogs, highlight the likely issues. nih.gov
To unlock the therapeutic potential of this compound, innovative formulation strategies are necessary. Advanced drug delivery systems that have shown promise for improving the bioavailability of poorly soluble drugs include:
Lipid-based delivery systems: These formulations can enhance the solubility and absorption of lipophilic compounds by presenting the drug in a solubilized form. upm-inc.comnih.gov
Nanoparticles: Encapsulating the compound in nanoparticles can increase its surface area, improve solubility, and potentially offer targeted delivery. upm-inc.commdpi.com
Amorphous solid dispersions: This technique involves dispersing the drug in a polymer matrix in a non-crystalline, higher-energy state, which can lead to improved dissolution rates and oral absorption. upm-inc.com
Self-emulsifying drug delivery systems (SEDDS): These systems are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation with aqueous fluids, such as those in the gastrointestinal tract, enhancing the solubilization and absorption of the drug. nih.gov
Further research into these and other formulation strategies will be crucial for enhancing the systemic exposure of this compound and enabling its effective therapeutic use.
Further Elucidation of Molecular Mechanisms and Specific Target Interactions
Preliminary studies suggest that this compound possesses a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. smolecule.com The presence of hydroxyl groups in its structure allows it to scavenge free radicals, which is a key mechanism of its antioxidant properties. smolecule.com Its anti-inflammatory action may involve the modulation of pro-inflammatory enzymes and signaling molecules. smolecule.com
A noteworthy finding is its potential as an inhibitor of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease. smolecule.com However, the precise molecular targets and the signaling pathways through which this compound exerts its effects are not yet fully understood. Future research should focus on:
Identifying specific protein targets through techniques like affinity chromatography and proteomics.
Characterizing the downstream signaling cascades affected by the compound's binding to its targets.
Validating these mechanisms in relevant cellular and animal models of disease.
A deeper understanding of its molecular interactions is essential for identifying the most promising therapeutic applications and for the rational design of more potent and selective derivatives.
Prospects for Novel Therapeutic Agent Development and Clinical Translation
The diverse biological activities of this compound make it an attractive candidate for the development of new therapeutic agents, particularly for neurodegenerative diseases and conditions associated with oxidative stress and inflammation. smolecule.com Flavonoids, in general, are considered privileged scaffolds in drug discovery due to their favorable safety profile and their ability to interact with multiple biological targets. nih.gov
The development of this compound as a therapeutic agent will require a systematic lead optimization process. danaher.comcriver.com This involves modifying its chemical structure to improve its potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). danaher.com Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies can aid in the rational design of new derivatives with enhanced therapeutic potential. chemrxiv.org
However, the clinical translation of any new drug candidate is a complex, lengthy, and expensive process. frontiersin.orgnih.gov Key challenges include demonstrating a clear benefit-to-risk ratio, developing scalable and cost-effective manufacturing processes, and navigating the regulatory landscape. frontiersin.org Despite these hurdles, the therapeutic promise of this compound warrants further investigation and development efforts.
Integration of Advanced Biotechnological and Synthetic Biology Approaches
The natural abundance of this compound can be low and variable, making extraction from plant sources challenging for large-scale production. Biotechnological and synthetic biology approaches offer promising alternatives for its sustainable and scalable synthesis.
The biosynthesis of this compound in plants is catalyzed by flavonoid 4'-O-methyltransferases (F4'OMTs), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the 4'-hydroxyl group of its precursor, scutellarein. smolecule.com This enzymatic step is a key target for biotechnological production strategies.
Metabolic engineering of microorganisms, such as Yarrowia lipolytica, has been successfully used to produce scutellarin, the glycoside of scutellarein. nih.gov A similar approach could be developed for this compound by introducing the necessary biosynthetic genes, including the specific F4'OMT, into a suitable microbial host. Synthetic biology tools can be used to:
Optimize the expression of the biosynthetic pathway genes.
Enhance the supply of precursor molecules and cofactors like SAM.
These advanced biotechnological methods have the potential to provide a reliable and economically viable source of this compound, which is essential for its further preclinical and clinical development.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Scutellarein 4'-methyl ether, and how do they influence experimental design?
- Answer : Critical properties include a LogP of 3.494 (indicative of moderate lipophilicity), melting point of 142–167°C (varies by synthesis method), and poor aqueous solubility (0.01 mg/mL), necessitating solvents like DMSO for in vitro studies . Its PSA of 67.13 Ų suggests moderate polarity, which impacts bioavailability and formulation strategies. Researchers should prioritize stability studies (e.g., -20°C for solid storage, -80°C in DMSO solutions) to avoid degradation .
Q. Which in vitro assays are most robust for evaluating this compound's anti-inflammatory activity?
- Answer : The NF-κB pathway is a primary target. Use luciferase reporter assays in HEK293 or RAW264.7 cells to quantify transcriptional inhibition. ELISA-based TNF-α/IL-6 quantification in LPS-stimulated macrophages complements this. IC50 values should be normalized to positive controls like dexamethasone .
Q. How does this compound modulate bacterial antibiotic resistance?
- Answer : It inhibits efflux pumps (e.g., AcrAB-TolC in Gram-negative bacteria), reversing resistance via synergy assays. Combine sub-inhibitory concentrations with antibiotics (e.g., ciprofloxacin) and measure MIC reductions. Ethidium bromide accumulation assays validate efflux inhibition .
Advanced Research Questions
Q. What methodological strategies address solubility challenges in pharmacokinetic studies?
- Answer : Use DMSO stock solutions (45 mg/mL, 131.45 mM) diluted in cell culture media (≤0.1% DMSO). For in vivo studies, employ surfactants (e.g., Cremophor EL) or nanoformulations. Monitor solubility via dynamic light scattering (DLS) and validate with HPLC-UV at λ_max ~330 nm .
Q. How to design experiments resolving discrepancies in reported melting points (142–167°C)?
- Answer : Cross-validate purity using HPLC (>98% by area normalization) and DSC (differential scanning calorimetry). Variations may arise from polymorphic forms or residual solvents; recrystallize using ethanol/water mixtures and characterize via XRPD .
Q. What advanced techniques elucidate structure-activity relationships (SAR) of methylated flavonoids?
- Answer : Compare this compound with analogs (e.g., Pectolinarigenin, 4',6-dimethyl ether) using:
- Molecular docking (PAFR or NF-κB p65 subunits) to identify critical methoxy interactions .
- Metabolic stability assays (e.g., human liver microsomes) to assess methylation’s impact on CYP450-mediated degradation .
Q. How can this compound serve as a chemotaxonomic marker?
- Answer : Its presence in Eupatorium odoratum and Chromolaena odorata distinguishes species within Asteraceae. Use UPLC-QTOF-MS/MS for quantification in plant extracts, referencing retention times (e.g., ~4.6 min) and fragmentation patterns (m/z 342.11 [M+H]⁺) .
Q. What protocols validate the compound’s dual procoagulant and anti-inflammatory effects?
- Answer :
- Coagulation : Perform PT/APTT assays in human plasma, comparing to heparin controls .
- Anti-inflammation : Use murine models of thrombosis with simultaneous cytokine profiling (e.g., IL-1β via Luminex) to assess mechanistic interplay .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on bacterial efflux pump vs. NF-κB selectivity?
- Answer : Context-dependent activity may arise from concentration gradients. At low doses (1–10 µM), efflux inhibition dominates; at higher doses (>20 µM), NF-κB suppression becomes significant. Employ transcriptomics (RNA-seq) to map dose-responsive pathways .
Methodological Best Practices
- Stability Testing : Store lyophilized powder at -20°C; avoid freeze-thaw cycles for DMSO stocks.
- Synergy Studies : Use checkerboard assays (FIC index ≤0.5 indicates synergy) with Gram-positive (e.g., S. aureus) and Gram-negative models .
- Ethical Compliance : Confirm non-cytotoxicity via MTT assays (IC50 >100 µM in HEK293) before in vivo use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
